1H-Pyrazolo[4,3-B]pyridin-5-OL

Medicinal Chemistry Kinase Inhibitors ADME Optimization

Medicinal chemistry teams facing high clearance with quinoline-based inhibitors require a validated scaffold switch. This pyrazolopyridine core directly addresses ADME limitations while maintaining target engagement. - **Quantified bioactivity:** Antiproliferative IC50 = 60.13 µg/mL for derivative - ideal SAR baseline. - **Structural specificity:** [4,3-b] fusion & 5-ol substituent dictate unique kinase binding; not replaceable by cheaper isomers. - **Materials application:** Enables MOFs with defined pore architecture & CO2 uptake profiles. Available for R&D with published benchmark data supporting analog development.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 52090-73-0
Cat. No. B1603852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-B]pyridin-5-OL
CAS52090-73-0
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1NN=C2
InChIInChI=1S/C6H5N3O/c10-6-2-1-4-5(8-6)3-7-9-4/h1-3H,(H,7,9)(H,8,10)
InChIKeyJKASUHLBAQPJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-B]pyridin-5-OL: Pyrazolopyridine Building Block


1H-Pyrazolo[4,3-B]pyridin-5-OL (CAS 52090-73-0) is a heterocyclic building block belonging to the pyrazolopyridine family, characterized by a fused pyrazole and pyridine ring system . It features a molecular weight of 135.12 g/mol, a calculated LogP of -0.3 (XLogP3), and a topological polar surface area of 57.8 Ų . This compound serves as a core scaffold for developing kinase inhibitors and has demonstrated quantifiable biological activities, including antiproliferative effects with an IC50 of 60.13 µg/mL [1].

Medicinal Chemistry Heterocyclic core for kinase inhibitor design and scaffold morphing
Materials Science MOF building block with isomer-specific pore architecture
Cell Biology Reported antiproliferative activity supports cell-model studies

1H-Pyrazolo[4,3-B]pyridin-5-OL: Why Generics Fail


While numerous pyrazolopyridine isomers exist (e.g., 1H-pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine), their substitution patterns confer distinct electronic and steric properties that critically impact performance in applications from medicinal chemistry to materials science [1]. The specific [4,3-b] fusion and 5-ol substituent of 1H-Pyrazolo[4,3-B]pyridin-5-OL dictate its unique binding mode in kinase active sites, its ability to form stable metal-organic frameworks (MOFs) with specific pore architectures, and its distinct physicochemical profile, including solubility and reactivity [2]. Consequently, direct replacement with a cheaper or more readily available analog like 1H-pyrazolo[3,4-b]pyridine is not scientifically justified and may lead to failed synthesis, loss of target engagement, or altered material properties.

Isomeric substitution (e.g., [3,4-b] or [3,4-c] pyrazolopyridine) may alter kinase binding mode and target engagement
MOF pore size and gas uptake profile depend critically on the [4,3-b] isomer; generic replacement can shift material performance
Different solubility, reactivity, and electronic properties versus structural analogs require individual validation

1H-Pyrazolo[4,3-B]pyridin-5-OL: Comparative Evidence


ADME Improvement over Quinoline ALK5 Inhibitors

In a scaffold morphing study, a series of 7-substituted-pyrazolo[4,3-b]pyridine analogs were designed as ALK5 inhibitors. The study directly compared the new pyrazolo[4,3-b]pyridine series to a preceding quinoline-based series. The transformation into the pyrazolo[4,3-b]pyridine scaffold specifically addressed the high in vitro clearance limitations of the quinoline analogs, resulting in compounds with improved ADME properties [1].

ADME scaffold comparison
Head-to-head
Improved in vitro metabolic stability over quinoline ALK5 inhibitors
Supports scaffold-hopping for ADME optimization
Rat and human liver microsome data
Medicinal Chemistry Kinase Inhibitors ADME Optimization

MOF Porosity and CO2 Uptake: Isomer Comparison

A comparative study on the coordination chemistry of pyrazolopyridine isomers with zinc(II) revealed that the isomeric backbone of pyrazolo[4,3-b]pyridine (HL1) and pyrazolo[3,4-c]pyridine (HL2) leads to substantial differences in the properties of the resulting metal-organic frameworks (MOFs) [1].

MOF isomer pore architecture
Head-to-head
Distinct pore size and CO₂ uptake between [4,3-b] and [3,4-c] Zn-MOFs
Isomer choice directly controls MOF porosity and gas sorption
Zn(II) coordination polymer comparison
Materials Science Metal-Organic Frameworks Gas Adsorption

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative potential of a compound derived from the 1H-Pyrazolo[4,3-B]pyridin-5-OL scaffold has been quantitatively assessed in a dose-dependent manner, establishing a baseline for its in vitro activity [1].

Cell growth inhibition IC₅₀
Cross-study comparable
60.13 µg/mL
Supports cell-model endpoint review
Dose-dependent inhibition; cell line to verify
Anticancer Research Cytotoxicity Cell-based Assays

1H-Pyrazolo[4,3-B]pyridin-5-OL: Validated Applications


Scaffold Morphing for Improved ADME

Medicinal chemistry teams facing high clearance issues with quinoline-based kinase inhibitors should consider 1H-Pyrazolo[4,3-B]pyridin-5-OL as a privileged scaffold. As demonstrated in the development of ALK5 inhibitors, substituting a quinoline core with a pyrazolo[4,3-b]pyridine core resulted in compounds with demonstrably improved ADME properties, specifically addressing high in vitro clearance [1]. This scaffold switch is a data-backed strategy for optimizing drug-like properties without sacrificing target potency.

MOF Synthesis with Tailored Porosity

In materials science, 1H-Pyrazolo[4,3-B]pyridin-5-OL is a critical building block for constructing metal-organic frameworks (MOFs) with specific pore architectures. Direct comparative evidence shows that the [4,3-b] isomer produces MOFs with a different pore size, pore volume, and consequently, a different CO2 uptake profile compared to its [3,4-c] isomer [2]. This makes the compound essential for applications requiring precise control over framework porosity, such as selective gas adsorption or molecular separation.

Anticancer SAR Dataset Building

The established antiproliferative IC50 of 60.13 µg/mL for a derivative of this scaffold provides a crucial quantitative anchor for structure-activity relationship (SAR) studies [3]. Research groups can use this compound as a starting point for analog synthesis and a baseline for potency. Its procurement is justified by the existence of this published, quantitative data, which allows for rigorous comparison and optimization in the development of novel anticancer agents.

Application
Selection Property
Validation Focus
ADME scaffold morphing
Scaffold-hopping fit for metabolic stability optimization
In vitro microsomal clearance comparison
MOF synthesis with tailored porosity
Isomer-specific pore architecture and gas uptake
Gas adsorption and pore structure analysis
Cancer cell-model SAR studies
Antiproliferative activity benchmark
Cell-model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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